molecular formula C22H20N2O4S B2369531 Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 312508-07-9

Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No. B2369531
CAS RN: 312508-07-9
M. Wt: 408.47
InChI Key: WEKDILQHRJEKSH-UHFFFAOYSA-N
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Description

“Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate” is a chemical compound with the molecular formula C22H20N2O4S . Its molecular weight is 408.4702 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the sources I found .

Scientific Research Applications

Cyanoacetamide Derivatives in Heterocyclic Synthesis

Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate contains a cyanoacetamide moiety. Cyanoacetamides are privileged structures and serve as essential precursors for heterocyclic compounds. Here’s how they contribute:

Benzylic Position Reactivity

The benzyl group in this compound is attached to the benzylic position. Benzylic halides (2° and 3°) typically undergo reactions via an SN1 pathway, forming resonance-stabilized carbocations. Understanding these reactions is crucial for designing synthetic routes and understanding reactivity patterns .

Cyanoacetylation of Amines

The cyano group in the compound allows for cyanoacetylation reactions. Recent advances in preparation methods have focused on N-cyanoacetamides. These compounds can be synthesized by treating various aryl or heteryl amines with alkyl cyanoacetates. Such derivatives play a role in heterocyclic synthesis and may have therapeutic applications .

1,3-Dithiolan-2-ones Synthesis

A recent method involves treating cyanoacetamides with carbon disulfide and sodium ethoxide to yield ketene diothioacetals. These 1,3-dithiolan-2-ones (84) have potential applications in organic synthesis .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s possible that it could be used as a precursor for the synthesis of other compounds .

properties

IUPAC Name

benzyl 2-[[5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-27-19-10-6-5-9-16(19)17-11-20(25)24-22(18(17)12-23)29-14-21(26)28-13-15-7-3-2-4-8-15/h2-10,17H,11,13-14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKDILQHRJEKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

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